

Filiformine: A Technical Overview of a Marine-Derived Sesquiterpenoid

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Compound of Interest

Compound Name: *Filiformine*

Cat. No.: *B15588784*

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Abstract

Filiformine, a halogenated sesquiterpene isolated from marine red algae of the genus *Laurencia*, represents a class of natural products with potential biological activities. This document provides a concise technical overview of **Filiformine**, summarizing its chemical properties, and available information on its synthesis. While specific in-depth biological activity data and defined signaling pathways for **Filiformine** remain limited in publicly accessible literature, this guide consolidates the current knowledge to support further research and drug discovery efforts.

Chemical and Physical Properties

Filiformine is a sesquiterpenoid characterized by a bromine-containing tricyclic skeleton. Its fundamental properties are summarized below.

Property	Value	Source
CAS Number	62311-75-5	Not specified
Molecular Formula	C ₁₅ H ₁₉ BrO	Not specified
Molecular Weight	295.21 g/mol	Not specified
IUPAC Name	4-Bromo-1,5,9,12-tetramethyl-8-oxatricyclo[7.2.1.0 ^{2,7}]dodeca-2,4,6-triene	Not specified
Origin	Laurencia filiformis f. heteroclada	[1]

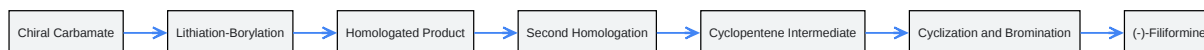
Synthesis of Filiformine

The total synthesis of **Filiformine** has been a subject of academic research, focusing on the stereoselective construction of its complex carbocyclic framework. While detailed, step-by-step experimental protocols are proprietary to the research groups, a general strategy for the enantioselective synthesis has been published. A high-level overview of a synthetic approach is presented below.

General Synthetic Strategy

One of the notable strategies for the synthesis of (-)-**Filiformine** employs a lithiation–borylation methodology to control the stereochemistry of the vicinal quaternary and tertiary stereocenters. The synthesis involves several key transformations, including homologation reactions and an intramolecular olefination to construct the core ring system.

A simplified logical workflow for the synthesis is illustrated in the following diagram.



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Caption: High-level workflow for the total synthesis of (-)-**Filiformine**.

Biological Activity

Direct and extensive studies on the biological activity of purified **Filiformine** are not widely reported in the available literature. However, the genus *Laurencia*, from which **Filiformine** is isolated, is a well-documented source of sesquiterpenoids with a broad spectrum of biological activities.^{[2][3]} These activities provide a basis for inferring the potential therapeutic areas for **Filiformine** and related compounds.

Compounds isolated from *Laurencia* species have demonstrated:

- Antiviral activity^{[2][3]}
- Antibacterial activity^{[2][3]}
- Antifungal activity^{[2][3]}
- Cytotoxic activity^{[2][3]}

It is plausible that **Filiformine** contributes to the overall bioactivity of the extracts from *Laurencia filiformis*. However, dedicated studies are required to determine its specific activity profile and potency. The presence of a halogen atom in the structure of **Filiformine** is a common feature of many marine natural products with significant biological activities.

Signaling Pathways

As of the latest available information, there are no published studies that delineate specific signaling pathways modulated by **Filiformine**. The investigation of the mechanism of action of novel natural products is a complex process that typically follows the initial discovery of significant biological activity. Future research into the cytotoxic or antimicrobial properties of **Filiformine** may uncover its molecular targets and the signaling cascades it affects.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of **Filiformine** are not available in the public domain. Researchers interested in working with this compound would need to refer to the primary literature on the total synthesis of **Filiformine** to

devise a synthetic route. For biological assays, standard protocols for assessing antimicrobial and cytotoxic activity would be applicable.

Conclusion and Future Directions

Filiformine is a structurally interesting marine natural product with potential for further investigation. The current body of knowledge provides a foundation for its chemical synthesis. However, a significant gap exists in the understanding of its biological properties and mechanism of action.

Future research should focus on:

- Developing a scalable and efficient synthesis of **Filiformine** to enable comprehensive biological screening.
- Evaluating the cytotoxic activity of **Filiformine** against a panel of cancer cell lines.
- Screening **Filiformine** for antimicrobial activity against a broad range of pathogens.
- Investigating the molecular targets and signaling pathways affected by **Filiformine** in biologically relevant systems.

Such studies are essential to unlock the therapeutic potential of this marine-derived sesquiterpenoid and to provide a rationale for its further development as a lead compound in drug discovery programs.

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